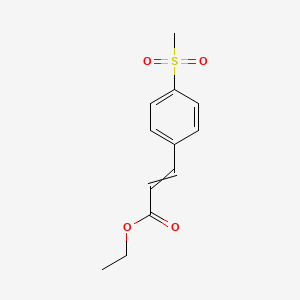

Ethyl 3-(4-(methylsulfonyl)phenyl)acrylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14O4S |

|---|---|

Molecular Weight |

254.30 g/mol |

IUPAC Name |

ethyl 3-(4-methylsulfonylphenyl)prop-2-enoate |

InChI |

InChI=1S/C12H14O4S/c1-3-16-12(13)9-6-10-4-7-11(8-5-10)17(2,14)15/h4-9H,3H2,1-2H3 |

InChI Key |

YOUOTKHSWKCRQF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)S(=O)(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Esterification of 3-(4-(methylsulfonyl)phenyl)acrylic Acid

The conversion of 3-(4-(methylsulfonyl)phenyl)acrylic acid to its corresponding ethyl ester is a critical synthetic step. The most common method employed is the Fischer-Speier esterification. masterorganicchemistry.com This reaction involves treating the carboxylic acid with an excess of ethanol (B145695) in the presence of an acid catalyst. masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction towards the formation of the ester. masterorganicchemistry.com

A variety of catalysts can be utilized for this transformation:

Homogeneous Catalysts : Strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are highly effective. researchgate.net Sulfuric acid, in particular, has been shown to be a very efficient catalyst for the esterification of acrylic acid with ethanol, often conducted at elevated temperatures between 50-70°C. researchgate.net Toluenesulfonic acid (TsOH) is another commonly used homogeneous catalyst. masterorganicchemistry.com

Heterogeneous Catalysts : To simplify product purification and minimize corrosive waste, solid acid catalysts are often preferred. researchgate.net These include ion-exchange resins, zeolites, and zirconia-supported tungstophosphoric acid. researchgate.net

Alternative Reagents : Other methods include the use of coupling agents. For instance, 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) can facilitate esterification at room temperature, often resulting in high yields. mdpi.com Lewis acids, such as bismuth(III) triflate (Bi(OTf)₃), have also been investigated as catalysts for esterification reactions. rug.nl

A closely related procedure for the esterification of 3-(4-ethylphenyl)acrylic acid with ethanol utilizes sulfuric acid as the catalyst under reflux conditions (60–80°C), achieving yields greater than 85%. This serves as a strong model for the synthesis of the title compound.

Development of Novel Synthetic Pathways for the Acrylic Ester Moiety

Beyond simple esterification, novel pathways focus on constructing the fundamental acrylic ester structure. One efficient method for producing α-alkenyl carbonyl compounds involves the addition of an active methylene (B1212753) compound to an unactivated alkyne, a reaction catalyzed by indium(III) tris(trifluoromethanesulfonate) [In(OTf)₃]. orgsyn.org This approach represents a modern technique for building the carbon framework of the acrylate (B77674) moiety. orgsyn.org

The α,β-unsaturated nature of the acrylate moiety makes it an excellent Michael acceptor, a property that is widely exploited in the synthesis of heterocyclic systems like pyrimidines. nih.gov The conjugate addition of a nucleophile to the double bond is often the initial step in a cyclization cascade. nih.gov

For example, the Michael addition of thiourea (B124793) to chalcone (B49325) precursors, which are structurally related to acrylic esters, can lead to the formation of thiazolo[4,5-d]pyrimidines. researchgate.net A classic and powerful method for pyrimidine (B1678525) synthesis is the Biginelli reaction, a one-pot, three-component condensation of an aldehyde, a β-dicarbonyl compound (such as ethyl acetoacetate), and urea (B33335) or thiourea. mdpi.comnih.gov This strategy can be adapted to create a wide variety of dihydropyrimidines and their derivatives. mdpi.com The acrylic ester itself can serve as the three-carbon component in reactions with dinucleophiles like amidines or guanidine (B92328) to construct the pyrimidine ring.

The synthesis of Ethyl 3-(4-(methylsulfonyl)phenyl)acrylate and its derivatives relies on a diverse toolkit of reagents and catalysts to achieve high efficiency and selectivity.

| Catalyst/Reagent | Reaction Type | Purpose | Reference(s) |

| H₂SO₄, TsOH | Esterification | Fischer esterification of the parent carboxylic acid. | masterorganicchemistry.comresearchgate.net |

| Ion-Exchange Resins | Esterification | Heterogeneous catalysis for cleaner product formation. | researchgate.net |

| In(OTf)₃ | C-C Bond Formation | Catalyzes addition of active methylene compounds to alkynes. | orgsyn.org |

| Copper(I) Iodide (CuI) | Cycloaddition | Catalyzes azide-alkyne "click chemistry" for triazole synthesis. | frontiersin.orgnih.gov |

| Indium(III) Chloride (InCl₃) | Condensation/Cyclization | Promotes synthesis of substituted quinolines. | researchgate.net |

| Palladium Catalysts (e.g., Pd₂(dba)₃) | Cyclization | Used in the synthesis of triazoles from specific precursors. | organic-chemistry.org |

| Sodium Azide (B81097) (NaN₃) | Nucleophile/Precursor | Source of nitrogen for triazole ring formation. | organic-chemistry.org |

Derivatization Approaches for Structural Modification and Library Generation

This compound is a valuable starting material for creating libraries of related compounds through various derivatization strategies.

The functional groups within this compound allow for its conversion into prodrugs and hybrid molecules. Research has shown the synthesis of nitric oxide (NO)-releasing prodrugs by creating hybrid molecules where a diazen-1-ium-1,2-diolate moiety is attached to the carboxylic acid group of a parent acrylic acid. nih.gov This ester linkage is designed to be cleaved in vivo by non-specific esterases, releasing both the NO donor and the parent anti-inflammatory agent. nih.gov

Another strategy involves the Michael addition of thiol-containing molecules to the acrylate double bond. nih.gov This has been used to create polymer prodrugs by linking a therapeutic agent, like camptothecin, to a polymer backbone via an acid-labile β-thiopropionate linkage. nih.gov This approach enables the development of pH-responsive drug delivery systems. nih.gov

The acrylate scaffold is a versatile building block for constructing a wide range of heterocyclic rings, which are core components of many biologically active molecules. nih.gov

Pyrazoles : Pyrazole (B372694) rings are typically formed by the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govnih.gov A common synthetic route involves reacting a β-keto ester, which can be derived from the parent acrylate, with a substituted hydrazine. For example, the reaction of (E)-ethyl 2-(4-methylbenzylidene)-3-oxobutanoate with phenylhydrazine (B124118) yields a highly substituted pyrazole. researchgate.net

Quinolines : The synthesis of quinolines can be achieved through various methods. The Friedländer annulation, which involves the reaction between a 2-aminoaryl aldehyde or ketone and a compound with an active methylene group, is a prominent strategy. Derivatives of this compound could serve as the active methylene component in such condensations. Indium(III) chloride has been reported as an effective catalyst for the synthesis of pyrazolyl-substituted quinolines. researchgate.net

Triazoles : The most prevalent method for synthesizing 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". frontiersin.orgnih.govorganic-chemistry.org While the acrylate does not directly participate, precursors containing either an azide or an alkyne function can be used to synthesize the acrylate, which is then subjected to cycloaddition. For instance, a simple method for preparing a 1,4-disubstituted-1,2,3-triazole involves the reaction of 3-(4-azolophenyl) acrylic acid in the presence of sodium ascorbate (B8700270) and copper(I) iodide. frontiersin.orgnih.gov

Fused Heterocycles : The reactivity of the acrylate allows for its incorporation into fused heterocyclic systems. For example, orgsyn.orgmdpi.comnih.govtriazolo[4,3-a]pyrimidines can be synthesized via multi-component reactions involving reagents like 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate. nih.gov Similarly, the synthesis of orgsyn.orgmdpi.comnih.govtriazolo[4,3-a]quinoxalines can be achieved by reacting 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde, followed by cyclization. mdpi.com

| Heterocyclic Scaffold | General Synthetic Approach | Key Reagents/Intermediates | Reference(s) |

| Pyrazole | Condensation | β-Keto ester, Hydrazine | nih.govresearchgate.net |

| Quinoline | Friedländer Annulation | 2-Aminoaryl ketone, Active methylene compound | researchgate.net |

| 1,2,3-Triazole | Azide-Alkyne Cycloaddition (Click Chemistry) | Organic azide, Terminal alkyne, Copper(I) catalyst | frontiersin.orgnih.govorganic-chemistry.org |

| Pyrimidine | Biginelli Reaction / Michael Addition-Cyclization | Aldehyde, β-Dicarbonyl, Urea/Thiourea/Guanidine | mdpi.comnih.gov |

| orgsyn.orgmdpi.comnih.govTriazolo[4,3-a]pyrimidine | Multi-component Reaction | Aminotriazole, Aldehyde, Ethyl acetoacetate | nih.gov |

| Thiazolo[3,2-a]pyrimidine | Cyclocondensation | Dihydropyrimidine-2-thione, Ethyl chloroacetate | mdpi.com |

Purification and Isolation Techniques in Chemical Synthesis Research

The purification and isolation of the final product are critical steps in chemical synthesis to ensure the removal of unreacted starting materials, catalysts, and byproducts. For a solid compound like this compound, the most common and effective techniques are column chromatography and recrystallization.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. youtube.comkhanacademy.org For moderately polar compounds like this compound, which contains both a polar sulfone group and a less polar ester and aromatic framework, silica (B1680970) gel is a common choice for the stationary phase. youtube.com The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). nih.gov

The separation process begins by optimizing the solvent system using thin-layer chromatography (TLC) to achieve a good separation between the desired product and impurities. frontiersin.org The crude product is then loaded onto the column and eluted with the chosen solvent system. Fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified compound. The polarity of the sulfone group suggests that a solvent system with a moderate amount of a polar component would be effective. biotage.com

Table 4: Illustrative Solvent Systems for Column Chromatography of Related Compounds

| Compound Type | Stationary Phase | Eluent System (v/v) | Reference |

| Cinnamic Acid Esters | Silica Gel | Ethyl Acetate / n-Hexane | researchgate.net |

| α,β-Unsaturated Esters | Silica Gel | Petroleum Ether / Ethyl Acetate | nih.gov |

| Aromatic Sulfones | Reversed-Phase C18 | Water / Methanol (Gradient) | biotage.com |

This table provides examples of solvent systems used for the chromatographic purification of compounds with similar functional groups, which can guide the purification of this compound.

Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. mnstate.edu The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. The crude solid is dissolved in a minimum amount of a suitable hot solvent, and upon slow cooling, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor. mnstate.edu

The choice of solvent is crucial. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For aromatic sulfonyl compounds, alcoholic solvents like ethanol or isopropanol (B130326) are often effective. nih.gov Mixed solvent systems, such as ethanol-water or ethyl acetate-hexanes, can also be employed to fine-tune the solubility characteristics. mnstate.edurochester.edu The purity of the recrystallized product is typically assessed by its melting point and spectroscopic analysis.

Table 5: Common Solvents for Recrystallization of Aromatic and Sulfonyl Compounds

| Compound Class | Recommended Solvents | Reference |

| Aromatic Sulfonyl Compounds | Isopropyl Alcohol, Ethanol | nih.gov |

| Nitroaryl Compounds | Alcoholic Solvents | rochester.edu |

| General Organic Solids | Ethanol-Water, Toluene-Ligroin, Ethyl Acetate-Hexanes | mnstate.edu |

| Cinnamate (B1238496) Derivatives | Ethanol | nih.gov |

This table lists common recrystallization solvents for classes of compounds related to this compound, offering guidance for its purification.

Computational and Theoretical Investigations

Quantum Chemical Calculations and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to modern chemical research, enabling the determination of a molecule's stable three-dimensional structure and its electronic properties.

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like Ethyl 3-(4-(methylsulfonyl)phenyl)acrylate. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for such calculations. epstem.net

The selection of a basis set is crucial for obtaining reliable results. A commonly used and robust choice is the 6-311G basis set, often augmented with polarization and diffuse functions (e.g., 6-311G(d,p) or 6-311++G(d,p)) to accurately describe the electronic distribution, particularly around heteroatoms like sulfur and oxygen. epstem.netresearchgate.net The process involves an iterative geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. This yields the most stable, or ground-state, conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. epstem.net

Table 1: Representative Theoretical Calculation Parameters

| Parameter | Specification | Purpose |

|---|---|---|

| Computational Method | Density Functional Theory (DFT) | To calculate the electronic structure and energy of the molecule. |

| Functional | B3LYP | A hybrid functional providing a good balance of accuracy for organic molecules. |

| Basis Set | 6-311G(d,p) | Describes the atomic orbitals used to construct the molecular orbitals, with added functions for polarization. |

| Task | Geometry Optimization | To find the lowest energy (most stable) molecular structure. |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and reactivity. The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netnih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive. nih.gov For this compound, the HOMO is typically localized over the acrylate (B77674) and phenyl ring moieties, while the LUMO is distributed across the electron-withdrawing sulfonyl group and the acrylate system. This distribution facilitates intramolecular charge transfer (ICT) from the phenyl ring towards the sulfonyl and ester groups upon electronic excitation.

Table 2: Calculated Frontier Molecular Orbital Properties

| Property | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -7.25 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | -1.80 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| Energy Gap (ΔE) | 5.45 | Indicates chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactive sites. The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (most negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (most positive potential), prone to nucleophilic attack. Intermediate potentials are shown in shades of orange, yellow, and green. researchgate.net

In an MEP map of this compound, the most negative potential (red/orange) would be concentrated around the oxygen atoms of the carbonyl (C=O) and sulfonyl (SO₂) groups, highlighting them as primary sites for interacting with electrophiles or hydrogen bond donors. Conversely, the regions around the hydrogen atoms and the sulfur atom would exhibit a positive potential (blue), identifying them as potential sites for nucleophilic interaction. researchgate.net This visual representation provides an intuitive guide to the molecule's intermolecular interaction patterns.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis offers a detailed picture of the bonding and electronic structure within a molecule by studying the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. wisc.edu This method quantifies intramolecular charge transfer and hyperconjugative interactions, which are key to understanding molecular stability. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction. researchgate.netresearchgate.net

Table 3: Selected NBO Second-Order Perturbation Energies (E(2))

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C=C) acrylate | π(C=O) | 25.5 | π-conjugation |

| LP(O) carbonyl | π(C=C) acrylate | 18.2 | Lone pair delocalization |

| π(C-C) phenyl | π(C=C) acrylate | 15.8 | π-conjugation |

| LP(O) sulfonyl | σ(S-C) | 5.1 | Hyperconjugation |

Conformational Analysis and Energy Landscape Exploration

Conformational analysis is performed to identify the most stable spatial arrangements (conformers) of a molecule and to understand its flexibility. This is achieved by systematically rotating specific bonds (defined by dihedral angles) and calculating the potential energy at each step to map out the potential energy surface.

For this compound, key dihedral angles include those around the C-C single bond of the acrylate linker and the C-S bond connecting the phenyl ring to the sulfonyl group. The analysis reveals the energy barriers between different conformers and identifies the global minimum energy structure. This information is critical, as the biological activity and physical properties of a molecule are often dictated by its preferred conformation. Studies on structurally related acrylates have shown that the planarity between the phenyl ring and the acrylate group is a significant factor in determining the lowest energy state. nih.govnih.gov

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to the active site of a target protein. This technique is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. nih.govresearchgate.net The process involves generating various poses of the ligand within the protein's binding pocket and scoring them based on their binding affinity, which is typically estimated in kcal/mol. nih.gov

In a hypothetical docking study of this compound, a relevant protein target, such as a kinase or an enzyme where sulfonyl-containing inhibitors are common, would be selected. The results would detail the binding energy and the specific intermolecular interactions stabilizing the ligand-protein complex. These interactions often include:

Hydrogen bonds: Formed between the electron-rich oxygen atoms of the sulfonyl and carbonyl groups and amino acid residues like Arginine or Serine.

Hydrophobic interactions: Involving the phenyl ring and ethyl group with nonpolar residues such as Valine, Leucine, or Isoleucine.

π-π stacking: Occurring between the phenyl ring of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. nih.gov

Table 4: Hypothetical Molecular Docking Results

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Ser353 | Hydrogen Bond with SO₂ group |

| Val523, Leu352 | Hydrophobic Interaction | ||

| Tyr385 | π-π Stacking with phenyl ring |

Computational and Theoretical Insights into this compound

The computational and theoretical investigation of "this compound" provides significant insights into its molecular properties and potential as a biologically active agent. Through various computational chemistry techniques, researchers can predict its behavior at a molecular level, guiding further experimental studies.

Computational studies are instrumental in predicting the molecular interactions and properties of novel compounds like this compound. These theoretical approaches offer a cost-effective and rapid means to assess potential biological activity and physicochemical characteristics before undertaking extensive laboratory synthesis and testing.

Binding affinity prediction is a critical step in computational drug discovery, estimating the strength of the interaction between a ligand and its target protein. Molecular docking simulations are frequently employed to predict the binding pose and affinity of a molecule within the active site of an enzyme.

While specific docking studies on this compound are not widely published, studies on analogous compounds provide a clear indication of its potential interaction modes. For instance, a molecular docking study of 1-{4-(methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole, a compound with a similar methylsulfonylphenyl group, was conducted on the enzyme cyclooxygenase-2 (COX-2). researchgate.net The docking results for this analog revealed a binding energy that, while not as low as the co-crystallized ligand, indicated a favorable interaction within the enzyme's active site. researchgate.net

The analysis identified key amino acid residues that interact with the ligand. The interactions for the analogous tetrazole compound involved various residues within the COX-2 binding pocket. researchgate.net Similarly, in a study of acrylate-based derivatives as potential tubulin inhibitors, molecular docking was used to understand the interactions within the colchicine-binding site of tubulin. figshare.comnih.govresearchgate.net For a highly active acrylic acid derivative, compound 4b, docking studies revealed specific hydrogen bonding and hydrophobic interactions that contribute to its binding. nih.govresearchgate.net

For this compound, it is predicted that the methylsulfonyl group would be a key participant in interactions, likely forming hydrogen bonds or other polar interactions with residues in a target active site. The phenyl ring and the acrylate moiety would likely engage in hydrophobic and π-stacking interactions.

Table 1: Predicted Interaction Analysis for a Methylsulfonylphenyl Analog with COX-2

| Interacting Residue | Interaction Type |

|---|

This table is illustrative and based on docking studies of analogous compounds like 1-{4-(methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole. researchgate.net

Molecular dynamics (MD) simulations provide a more dynamic picture of the binding process between a ligand and an enzyme. These simulations can reveal the conformational changes that occur upon binding and the stability of the ligand-protein complex over time.

MD simulations can elucidate the entire pathway of an inhibitor binding to an enzyme, moving from the solvent into the binding pocket through various intermediate states. Such simulations can also be used to calculate the standard free energy of binding (ΔG°), which is a quantitative measure of binding affinity.

For this compound, MD simulations could be employed to study its interaction with a potential target enzyme. The simulation would track the positions and movements of all atoms in the system over a period of time, providing insights into the flexibility of the ligand and the protein. The stability of key interactions, such as hydrogen bonds involving the sulfonyl oxygens, could be assessed by monitoring their distances and angles throughout the simulation.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic profiles of molecules. nrel.gov These predictions are invaluable for confirming the structure of a synthesized compound by comparing the theoretical spectra with experimental data.

For this compound, DFT calculations, often using the B3LYP functional with a suitable basis set, can predict its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. mdpi.com

Infrared (IR) Spectroscopy: Theoretical IR spectroscopy predicts the vibrational frequencies of a molecule. For the target compound, key predicted vibrational bands would include the C=O stretching of the acrylate ester, the S=O stretching of the sulfonyl group, and the C=C stretching of the alkene and aromatic ring. A study on 4-methoxyphenethyl (E)-3-(o-tolyl)acrylate showed characteristic carbonyl stretching vibrations around 1707 cm⁻¹ and C-O stretching at 1163 cm⁻¹. mdpi.com

Table 2: Illustrative Theoretical vs. Experimental IR Frequencies for an Acrylate Derivative

| Functional Group | Theoretical Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| C=O Stretch | ~1710 | ~1707 |

| C=C (Aromatic) | ~1630 | ~1632 |

Data is illustrative and based on values for similar acrylate compounds. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is the standard for predicting NMR chemical shifts (δ). nih.gov For this compound, theoretical ¹H and ¹³C NMR spectra can be calculated.

A study on 2-(benzothiazolylthio)ethyl acrylate derivatives provided detailed analysis of their ¹H and ¹³C NMR spectra. mdpi.com The vinyl protons of the acrylate group typically appear in the range of δ 5.75–6.35 ppm. mdpi.com The carbonyl carbon of the ester is expected to resonate significantly downfield in the ¹³C NMR spectrum, often in the range of δ 165.8–167.1 ppm. mdpi.com The carbons of the phenyl ring and the ethyl group would have characteristic shifts that can be precisely predicted.

Table 3: Predicted ¹³C NMR Chemical Shifts for an Acrylate Moiety

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 165 - 168 |

| C=CH₂ | 126 - 136 |

Values are illustrative and based on data for related acrylate derivatives. mdpi.com

The sulfonyl group is a key player in these interactions. The oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors. acs.org Computational studies on aromatic sulfonyl compounds have shown that these oxygens readily participate in interactions. fgcu.edunih.gov Hirshfeld surface analysis, a computational tool, can be used to visualize and quantify these intermolecular contacts. fgcu.edunih.gov

In addition to hydrogen bonding, the sulfonyl group can engage in other noncovalent interactions. These include S···π and O···π interactions, where the sulfur atom or its oxygen atoms interact with the electron cloud of an aromatic ring. The polar nature of the S=O bonds also allows for significant electrostatic and dispersion interactions. nih.gov The phenyl ring in the molecule can participate in π-π stacking and cation-π interactions, while the entire molecule is subject to van der Waals forces. mhmedical.com

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-{4-(methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole |

| 4-methoxyphenethyl (E)-3-(o-tolyl)acrylate |

Investigation of Biological Targets and Molecular Mechanisms of Action

Cyclooxygenase (COX) Enzyme Inhibition Studies

The structural features of ethyl 3-(4-(methylsulfonyl)phenyl)acrylate, particularly the presence of a 4-(methylsulfonyl)phenyl group, suggest its potential as a cyclooxygenase (COX) inhibitor. This moiety is a well-established pharmacophore in a class of anti-inflammatory drugs known as selective COX-2 inhibitors. nih.gov The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation and pain. nih.gov While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. nih.gov

Differential Inhibition Profiles for COX-1 and COX-2 Isozymes

Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects that can accompany the inhibition of COX-1. nih.gov The larger and more flexible active site of the COX-2 isozyme, which features a secondary pocket, can accommodate the bulky 4-(methylsulfonyl)phenyl group, leading to selective binding and inhibition. nih.gov This structural difference between the two isozymes is the basis for the development of selective COX-2 inhibitors.

Table 1: COX Inhibitory Activity of Structurally Related Compounds

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| A (Example) | COX-1 | >100 | >100 |

| COX-2 | 0.5 | ||

| B (Example) | COX-1 | 50 | 100 |

| COX-2 | 0.5 | ||

| Celecoxib (B62257) | COX-1 | 15 | >30 |

| COX-2 | 0.04 |

This table is illustrative and based on data for structurally related COX-2 inhibitors to demonstrate the principle of selectivity. Specific data for this compound is not currently available.

Studies on Protein Tyrosine Phosphatases (PTPs) and Dual-Specificity Phosphatases (DUSPs)

Beyond its predicted effects on COX enzymes, research has explored the interaction of structurally related compounds with protein tyrosine phosphatases (PTPs) and dual-specificity phosphatases (DUSPs), which are crucial regulators of cellular signaling.

Inhibition of DUSP26 and its Role in Signaling Pathways (e.g., MAPK, p53)

A compound with high structural similarity, ethyl-3,4-dephostatin (B12061211), has been identified as an inhibitor of dual-specificity phosphatase 26 (DUSP26). nih.gov DUSP26 is known to be overexpressed in certain cancers and functions to inactivate mitogen-activated protein kinases (MAPKs) and the tumor suppressor protein p53. nih.govnih.gov The inhibition of DUSP26 by ethyl-3,4-dephostatin suggests that this compound may possess similar inhibitory activity. By inhibiting DUSP26, the compound could potentially prevent the dephosphorylation of key signaling proteins like p38 MAPK and p53, thereby influencing their activity. nih.gov This can have significant implications for cellular processes such as apoptosis, as DUSP26 has been shown to inhibit p38-mediated apoptosis. nih.gov

Competitive Inhibition Mechanism Analysis

Kinetic studies performed on the related compound, ethyl-3,4-dephostatin, have revealed a competitive inhibition mechanism against DUSP26. nih.gov This mode of inhibition suggests that the inhibitor directly binds to the catalytic site of the phosphatase, competing with the natural substrate. nih.gov This finding implies that the acrylate-based structure can fit into the active site of DUSP26, and it is plausible that this compound would act through a similar competitive mechanism.

Modulation of Signal Transduction Pathways and Transcriptional Factors

The inhibition of key enzymes like COX and DUSP26 by this compound and its analogs can lead to the modulation of various downstream signal transduction pathways and the activity of transcriptional factors.

Research on related cinnamate (B1238496) analogs has shown the ability to modulate the NF-κB (nuclear factor-kappa B) signaling pathway. nih.gov For instance, ethyl 3',4',5'-trimethoxythionocinnamate was found to inhibit TNF-α-induced activation of NF-κB. nih.gov Given that NF-κB is a major transcription factor involved in the inflammatory response, this suggests a potential anti-inflammatory mechanism for acrylate (B77674) derivatives.

Furthermore, the potential inhibition of DUSP26 can directly impact the p38 MAPK and p53 signaling pathways. nih.gov The p38 MAPK pathway is involved in cellular responses to stress and inflammation, while the p53 pathway is a critical regulator of the cell cycle and apoptosis. nih.govnih.gov By preventing the dephosphorylation and inactivation of p38 and p53, this compound could potentiate their downstream effects. For example, sustained p38 MAPK activation can lead to the phosphorylation of various transcription factors, and stabilization of p53 can induce cell cycle arrest or apoptosis. nih.govnih.gov

Investigation of STAT3 and NF-κB Transcription Factor Inhibition

Research into the direct inhibitory effects of this compound on the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) signaling pathways is an emerging area of interest. STAT3 and NF-κB are crucial transcription factors that regulate numerous cellular processes, including inflammation, cell survival, and proliferation. Their aberrant activation is a hallmark of various diseases, including cancer, making them attractive therapeutic targets. nih.govmdpi.com

While the broader class of chalcones and related α,β-unsaturated carbonyl compounds have been investigated for their anti-inflammatory and anticancer properties through modulation of these pathways, specific studies focusing exclusively on this compound are limited. The presence of the electron-withdrawing methylsulfonyl group and the acrylate moiety suggests potential for interaction with nucleophilic residues in proteins, a mechanism by which some compounds inhibit STAT3 and NF-κB. However, dedicated studies are required to elucidate the precise molecular interactions and inhibitory concentrations of this compound against these transcription factors. A related compound, (E)3-[(4-methylphenyl)-sulfonyl]-2-propenenitrile, has been shown to inhibit NF-κB activity, suggesting that compounds with a similar structural backbone may possess inhibitory potential. nih.gov

Preclinical Research on Kinase Inhibition (e.g., EGFR, VEGFR2)

The inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), is a well-established strategy in cancer therapy. nih.govnih.gov These receptor tyrosine kinases play pivotal roles in tumor growth, angiogenesis, and metastasis. nih.govnih.gov

Preclinical investigations into the kinase inhibitory profile of this compound are in the exploratory stages. The structural features of the molecule, particularly the phenyl ring with the methylsulfonyl substituent, could potentially allow it to fit into the ATP-binding pocket of various kinases. The acrylate group could also potentially form covalent bonds with cysteine residues within the kinase domain, a mechanism utilized by some irreversible kinase inhibitors. mdpi.com However, comprehensive screening and detailed enzymatic assays are necessary to determine the specific kinase targets of this compound and to quantify its inhibitory potency (e.g., IC50 values) against key kinases like EGFR and VEGFR2.

Mechanisms of Action at the Cellular and Molecular Level

Insights into Prodrug Activation and Biocleavage Mechanisms (e.g., Esterases, Thiols)

The structure of this compound, containing an ethyl ester group, suggests that it may function as a prodrug. Prodrugs are inactive or less active molecules that are converted into their active form within the body. The ethyl ester moiety is susceptible to hydrolysis by ubiquitous esterases present in plasma and tissues, which would cleave it to the corresponding carboxylic acid. nih.gov This bioactivation could be a critical step for its biological activity.

Furthermore, the α,β-unsaturated carbonyl system in the acrylate portion of the molecule is a Michael acceptor. This makes it susceptible to nucleophilic attack by endogenous thiols, such as the cysteine residues in proteins or the antioxidant glutathione. This interaction could lead to the formation of covalent adducts, thereby altering the function of target proteins. This mechanism of action is a key feature of many biologically active chalcones and related compounds.

Molecular Interactions with Target Proteins (e.g., Sulfhydryl Group Alterations, Hydrophobic Interactions)

At the molecular level, the biological activity of this compound is likely governed by a combination of covalent and non-covalent interactions with its protein targets. The potential for covalent modification of sulfhydryl groups via Michael addition is a significant aspect of its reactivity. This irreversible interaction can lead to the inactivation of enzymes or the disruption of protein-protein interactions that are dependent on specific cysteine residues.

Induction of Apoptosis and Cell Cycle Modulation in Research Models

Preliminary research suggests that compounds structurally related to this compound can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.govnih.gov Apoptosis is a critical process for removing damaged or cancerous cells, and its induction is a primary goal of many cancer therapies. nih.gov

The investigation into this compound's effects on these fundamental cellular processes is an active area of research. It is hypothesized that by inhibiting key survival pathways, such as those mediated by STAT3 and NF-κB, or by inducing cellular stress through interactions with target proteins, the compound could trigger the apoptotic cascade. Furthermore, interference with the cell cycle machinery, potentially through the inhibition of cyclin-dependent kinases or other regulatory proteins, could lead to arrest at specific checkpoints, thereby preventing cancer cell proliferation. nih.gov Studies using techniques such as flow cytometry and western blotting for apoptotic and cell cycle markers will be essential to confirm and characterize these effects in various research models.

Exploration of Biological Target Identification Methodologies

Identifying the specific molecular targets of a novel compound like this compound is crucial for understanding its mechanism of action and for its further development as a potential therapeutic agent. A variety of advanced methodologies can be employed for this purpose.

Structure Activity Relationship Sar Studies and Lead Compound Development

Systematic Exploration of Structural Variations and Their Impact on Biological Activity

SAR studies for this class of compounds involve systematically altering each component of the molecule—the phenyl ring substituent, the acrylate (B77674) linker, and the ester group—to map their contributions to biological activity and selectivity.

The defining feature for COX-2 selectivity in this scaffold is the methylsulfonyl (-SO2CH3) group . This specific substituent at the para-position of the phenyl ring is critical for high-affinity binding within the additional side pocket of the COX-2 enzyme. nih.govacs.org This interaction, primarily with amino acid residues such as Arg513, is a cornerstone of selectivity, as the smaller active site of COX-1 cannot accommodate this bulky, polar group. nih.govnih.gov Studies on various diaryl heterocyclic inhibitors have consistently shown that a para-SO2Me or para-SO2NH2 group is essential for optimal COX-2 selectivity. nih.govresearchgate.net

Modifications to other parts of the molecule also play a crucial role. For instance, the esterification of related hydroxycinnamic acids to their ethyl ester forms has been shown to improve both COX-1 and COX-2 inhibitory activities. rsc.org In broader studies of cinnamic acid derivatives, the introduction of bulky, hydrophobic groups on the phenyl ring was found to strongly contribute to selective COX-2 inhibition, highlighting the importance of lipophilicity for this target. nih.gov The table below, derived from studies on related propenone and cinnamic acid amide derivatives, illustrates how different substituents impact COX inhibition.

Table 1: Impact of Structural Modifications on COX Inhibition for Related Compounds

| Compound Scaffold | Modification | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) | Reference |

|---|---|---|---|---|---|

| (E)-1,3-diarylprop-2-en-1-one | p-SO₂Me on C-1 Phenyl, p-H on C-3 Phenyl | 15.4 | 0.14 | 110 | nih.gov |

| (E)-1,3-diarylprop-2-en-1-one | p-SO₂Me on C-1 Phenyl, p-F on C-3 Phenyl | 14.2 | 0.11 | 129 | nih.gov |

| (E)-1,3-diarylprop-2-en-1-one | p-SO₂Me on C-1 Phenyl, p-OMe on C-3 Phenyl | 12.5 | 0.09 | 139 | nih.gov |

| Cinnamic Acid Hexylamide | 3,5-di-tert-butyl-4-hydroxyphenyl | >100 | 1.09 | >91.7 | nih.gov |

| Cinnamic Acid Hexylamide | 3,5-di-tert-butyl-2-hydroxyphenyl | >100 | 2.4 | >41.7 | nih.gov |

| Pyrrole-Cinnamate Hybrid | 3,4-dichlorophenyl at Pyrrole N-1 | >100 | 0.55 | >181 | mdpi.com |

The placement of the sulfonyl group is paramount. SAR studies on various selective inhibitors confirm that the para-position is optimal. nih.govnih.gov Moving the methylsulfonyl group to the meta or ortho position on the phenyl ring typically leads to a dramatic loss of COX-2 selectivity and potency, as the substituent can no longer effectively access the secondary binding pocket.

Stereochemistry is another critical factor. The acrylate moiety contains a carbon-carbon double bond, allowing for (E) and (Z) isomers. While many synthetic routes favor the formation of the thermodynamically more stable (E)-isomer, research on structurally similar 1,2,3-triaryl-2-propen-1-ones revealed that the (Z)-isomers were more potent and selective inhibitors of COX-2 than their (E)-counterparts. nih.gov This suggests that the spatial arrangement of the phenyl rings and the carbonyl group significantly influences how the molecule fits within the enzyme's active site, and that exploring the less stable (Z)-isomer of Ethyl 3-(4-(methylsulfonyl)phenyl)acrylate could be a fruitful avenue for developing more potent inhibitors.

Design Principles for Optimizing Compound Potency and Selectivity

Based on extensive SAR studies of related structures, several key design principles emerge for optimizing inhibitors based on the this compound scaffold:

Inclusion of a COX-2 Pharmacophore: The presence of a methylsulfonyl (-SO2CH3) or sulfonamide (-SO2NH2) group is the most critical element for achieving COX-2 selectivity. rsc.org This group must be positioned to interact with the unique secondary side pocket of the COX-2 enzyme. nih.govnih.gov

Positional Rigidity: The selectivity-conferring group must be maintained at the para-position of the phenyl ring to ensure proper orientation and binding. nih.gov

Stereochemical Optimization: The geometry of the linker, such as the acrylate double bond, is a crucial determinant of activity. The discovery that (Z)-isomers can be more potent than (E)-isomers in similar scaffolds indicates that optimizing the three-dimensional shape of the molecule is a key strategy for enhancing potency. nih.gov

Integration of Computational and Experimental SAR Data

Modern drug development integrates computational modeling with experimental testing to accelerate the design-synthesize-test cycle. For scaffolds like this compound, molecular docking and quantitative structure-activity relationship (QSAR) studies are invaluable.

Molecular docking simulations are used to predict and visualize the binding mode of these inhibitors within the crystal structures of COX-1 and COX-2. nih.gov These studies consistently show the methylsulfonyl group of para-substituted inhibitors extending into the secondary pocket of COX-2, where its oxygen atoms form hydrogen bonds with key residues like Tyr385 and Arg513. acs.org Docking also helps explain why esterification of a parent carboxylic acid can be beneficial, as the ethyl group can form additional hydrophobic interactions within the enzyme's main channel. rsc.org The presence of a smaller valine residue (Val523) in COX-2, as opposed to a larger isoleucine in COX-1, is what creates this additional space for the sulfonyl group to bind. rsc.org

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), build predictive models based on a series of known compounds. researchgate.net These models correlate the biological activity of molecules with their calculated steric and electrostatic fields. For a series of acrylate derivatives, a 3D-QSAR model could identify specific regions around the scaffold where bulky, electron-withdrawing, or hydrogen-bond-donating groups would increase or decrease COX-2 inhibitory activity, thereby guiding the synthesis of more potent and selective analogs.

Strategic Development of Novel Derivatives for Enhanced Research Probes

Beyond their therapeutic potential, inhibitor scaffolds like this compound are strategically developed into chemical tools for research. Because COX-2 is overexpressed in many cancers and sites of inflammation, highly selective inhibitors can be converted into imaging agents or probes to detect and monitor disease states. nih.govmdpi.com

The strategy involves conjugating the inhibitor scaffold to a reporter molecule, such as a fluorophore, without compromising its binding affinity for COX-2. nih.gov For example, researchers have attached near-infrared (NIR) dyes like CY-5 to the celecoxib (B62257) backbone, a well-known COX-2 inhibitor that also contains a p-sulfonamide phenyl ring. nih.govsigmaaldrich.com These fluorescent probes can selectively accumulate in COX-2-positive cells, allowing for real-time visualization of tumor tissues or inflamed areas. nih.govillinois.edu The development of such probes based on the acrylate scaffold could provide valuable tools for early cancer diagnosis and for studying the role of COX-2 in various pathologies. mdpi.com

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Characterization Methods in Structure Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of Ethyl 3-(4-(methylsulfonyl)phenyl)acrylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR (Proton NMR): In the ¹H-NMR spectrum of a related compound, (E)-methyl 3-(4-methoxyphenyl)acrylate, specific proton signals are observed. The methyl ester protons appear as a singlet at 3.80 ppm, while the methoxy (B1213986) group protons are a singlet at 3.84 ppm. The vinyl protons appear as doublets at 6.32 ppm and 7.66 ppm, with a coupling constant of 16.0 Hz, which is characteristic of a trans-alkene configuration. The aromatic protons show as doublets at 6.91 ppm and 7.48 ppm. rsc.org For this compound, analogous signals would be expected, with the ethyl group protons appearing as a quartet and a triplet.

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum provides information on the different carbon environments in the molecule. For ethyl acrylate (B77674), characteristic peaks are observed for the alkyl, vinylic, and carbonyl carbons. libretexts.org In a similar compound, (E)-methyl 3-(4-methoxyphenyl)acrylate, the carbonyl carbon resonates at 168.0 ppm, while the sp² carbons of the aromatic ring and the double bond appear between 114.6 and 161.7 ppm. The sp³ carbons of the methyl and methoxy groups are found at 51.9 and 55.7 ppm, respectively. rsc.org The spectrum of this compound would show distinct signals for the ethyl group carbons, the acrylate double bond carbons, the aromatic ring carbons, the sulfonyl group's methyl carbon, and the ester carbonyl carbon. rsc.orglibretexts.org

Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts for Ethyl Acrylate

| Carbon Type | Predicted Chemical Shift (δ) | Actual Absorption (δ) |

| Alkyl C | --- | 14.1 |

| O-C | --- | 60.5 |

| C=C | --- | 128.5 |

| C=C | --- | 130.3 |

| C=O | --- | 166.0 |

Data sourced from Chemistry LibreTexts libretexts.org

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of ethyl acrylate-divinylbenzene copolymer, a strong absorption is seen around 1730 cm⁻¹ corresponding to the C=O stretching of the ester group. researchgate.net Another characteristic peak is observed slightly above 3000 cm⁻¹ for the C-H bond on the sp² hybridized carbon, and a peak at 1610 cm⁻¹ for the C=C bond in the aromatic ring. researchgate.net For this compound, strong characteristic absorption bands would be expected for the sulfonyl (SO₂) group, typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. The ester carbonyl (C=O) stretch would appear around 1720-1700 cm⁻¹, and the C=C double bond stretch would be observed in the 1640-1620 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming its molecular formula. For instance, the HRMS of (E)-methyl 3-(p-tolyl)acrylate showed a required m/z of 176.0837 and a found value of 176.0836, confirming the [M]⁺ ion. rsc.org For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns that can provide further structural information.

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

Flash Chromatography: This technique is commonly used for the purification of synthetic compounds. rsc.org The crude product is passed through a column of silica (B1680970) gel, and a solvent system of appropriate polarity is used to elute the desired compound, separating it from impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for both analytical and preparative purposes. Reverse-phase HPLC, using a nonpolar stationary phase (like C8 or C18) and a polar mobile phase, is frequently employed for the analysis of organic compounds. google.comsielc.com The retention time of the compound can be used to identify it, and the peak area can be used to quantify it. Different chemicals in a sample can be separated based on their affinity for the stationary phase, with more hydrophobic compounds generally having longer retention times. google.com

In Vitro Biochemical and Cell-Based Assays for Mechanistic Investigations

In vitro assays are critical for understanding the biological mechanisms of action of this compound.

Enzyme Activity Assays (e.g., Phosphatase Assays, COX Inhibition Assays)

Phosphatase Assays: These assays are used to measure the ability of a compound to inhibit or activate phosphatase enzymes, which play crucial roles in cellular signaling. nih.gov A common method involves using a substrate that, when dephosphorylated by the enzyme, produces a fluorescent or colored product. nih.gov The change in fluorescence or absorbance is measured to determine the enzyme's activity in the presence and absence of the test compound.

COX Inhibition Assays: Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. In vitro COX inhibition assays are used to determine a compound's ability to inhibit COX-1 and COX-2 isoforms. nih.govmdpi.com These assays typically measure the amount of prostaglandin (B15479496) E₂ (PGE₂) produced by the enzyme from its substrate, arachidonic acid. mdpi.com The inhibitory activity of the compound is expressed as the concentration required to inhibit the enzyme activity by 50% (IC₅₀). nih.govrsc.org For example, a study on (E)-3-(4-methanesulfonylphenyl)acrylic acid derivatives showed potent COX-2 inhibitory activity with IC₅₀ values in the micromolar range. nih.gov

Interactive Data Table: COX Inhibition Data for a Related Compound Series

| Compound | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) |

| (E)-2-(3-Bromophenyl)-3-(4-methanesulfonylphenyl)acrylic acid (9h) | ~0.32 | >316 |

| Rofecoxib (Reference Drug) | 0.5 | >200 |

Data sourced from PubMed nih.gov

Cell Proliferation and Viability Assays (e.g., MTT)

Cell proliferation and viability assays are fundamental in vitro tools for the initial screening of a compound's biological activity, particularly in cancer research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess a substance's effect on cell viability and its potential cytotoxicity. abcam.com

The core principle of the MTT assay involves the enzymatic conversion of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals by mitochondrial dehydrogenases, primarily NAD(P)H-dependent oxidoreductases, in metabolically active cells. abcam.com The quantity of formazan produced, which is measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells. A reduction in cell viability after treatment with a compound suggests cytotoxic or anti-proliferative effects. This method is cost-effective and efficient for evaluating cellular toxicity and can be used to determine key parameters like the IC₅₀ (half-maximal inhibitory concentration) value, which indicates the concentration of a drug required to inhibit a biological process by 50%. abcam.com

In practice, researchers culture cells, such as the MCF-7 breast cancer cell line, and treat them with various concentrations of the test compound. nih.gov Following an incubation period, the MTT reagent is added, and the resulting color change is quantified to assess how the compound affected cell survival. abcam.comnih.gov This approach allows for the screening of compounds that may inhibit cancer cell proliferation. nih.gov

Table 1: Overview of the MTT Assay

| Feature | Description | Reference |

|---|---|---|

| Principle | Conversion of yellow MTT tetrazolium salt to purple formazan by mitochondrial dehydrogenases in living cells. | abcam.com |

| Application | Assessment of cell viability, cytotoxicity, and anti-proliferative activity of chemical compounds. | abcam.com |

| Output | A quantitative measure of viable cells, often used to calculate the IC₅₀ value of a compound. | abcam.com |

| Example Use | Evaluating the dose-dependent effects of a compound on cancer cell lines (e.g., MCF-7) versus normal cells. | nih.gov |

Crystallography for Structural Analysis (if applicable to related compounds)

X-ray crystallography is a powerful technique used to determine the precise three-dimensional atomic and molecular structure of a crystalline solid. While specific crystallographic data for this compound is not available in the provided search results, the analysis of structurally related compounds demonstrates the utility of this method. For instance, the crystal structure analysis of Ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate provides detailed insights into its molecular geometry. nih.govnih.gov

In such an analysis, researchers determine critical structural parameters including:

Dihedral Angles: The angles between different planes within the molecule, such as the relationship between fused rings (e.g., pyrazole (B372694) and pyridine (B92270) rings) and substituent groups (e.g., a benzene (B151609) ring). In the example compound, the dihedral angle between the fused pyrazole and pyridine rings was found to be 3.81 (9)°. nih.govnih.gov

Bond Conformations: The spatial arrangement of atoms, which can be described as syn-periplanar, anti-periplanar, synclinal, or anticlinal. nih.gov

This structural information is invaluable for understanding how a molecule's shape can influence its biological activity and interactions with target proteins, forming a basis for structure-activity relationship (SAR) studies and rational drug design.

Application of "Omics" Technologies in Target Discovery (e.g., Proteomics, Transcriptomics)

"Omics" technologies, such as proteomics (the large-scale study of proteins) and transcriptomics (the study of the complete set of RNA transcripts), are powerful tools for identifying novel drug targets and understanding the molecular mechanisms of disease. nih.gov By analyzing global changes in protein and gene expression in cancer cells versus normal cells, researchers can pinpoint molecules and signaling pathways that are uniquely activated in tumors. nih.gov

These technologies are applied to large cohorts of patient samples to generate vast datasets. Bioinformatic tools are then used to analyze this data to:

Identify Dysregulated Molecules: Pinpoint genes and proteins that are significantly overexpressed or underexpressed in tumors. nih.gov

Prioritize Targets: Rank potential targets based on their role in critical cancer-related pathways, such as cell proliferation, survival, or immune evasion. nih.gov

Discover Biomarkers: Find molecules that can predict a patient's response to a specific therapy.

For example, integrative analysis of transcriptomics and proteomics data from cancer patient cohorts has successfully identified potential therapeutic targets like AQP4 in brain tumors and GPA33 in colon cancer. nih.gov AQP4 was found to be upregulated in brain tumors and plays a role in tumor progression, while GPA33 was consistently highly expressed in colon cancer clusters, suggesting its potential as a target. nih.gov This data-driven approach allows for the identification of novel targets that might not be discovered through traditional hypothesis-driven research, paving the way for the development of highly specific and effective targeted therapies.

Future Research Directions and Unexplored Avenues

Exploration of Additional Biological Targets and Pathways

While the primary biological targets of Ethyl 3-(4-(methylsulfonyl)phenyl)acrylate are being established, a significant avenue for future research lies in the comprehensive exploration of its interactions with other biological macromolecules. The structural motifs present in the molecule, namely the electrophilic α,β-unsaturated ester and the sulfonyl group, suggest the potential for engagement with a variety of biological nucleophiles and binding pockets.

Future studies should employ broad-based screening approaches to identify novel protein targets. This could involve chemoproteomic techniques, where derivatives of the compound are used as probes to pull down and identify interacting proteins from cell lysates. Furthermore, phenotypic screening of diverse cell lines, including those from various cancer types and those relevant to inflammatory or fibrotic diseases, could reveal unexpected biological activities and thus point towards new therapeutic applications. Unraveling these off-target effects is crucial, not only for understanding the compound's complete pharmacological profile but also for identifying potential liabilities or opportunities for drug repurposing. A study on acrylate-based derivatives has highlighted their potential to induce apoptosis and cell cycle arrest, suggesting that these mechanisms should be investigated for this compound as well. nih.gov

Advanced Synthetic Strategies for Complex Analogues

The continued development of novel and efficient synthetic methodologies is paramount for generating a diverse library of analogues of this compound. While classical methods for the synthesis of phenyl acrylates are well-established, future efforts should focus on more advanced and versatile strategies. google.com This includes the exploration of late-stage functionalization techniques, which would allow for the rapid diversification of the core scaffold. For instance, the development of C-H activation methods could enable the direct introduction of various substituents onto the phenyl ring, providing access to a wider range of chemical space.

Moreover, the synthesis of more complex analogues, incorporating features such as stereocenters, heterocyclic rings, or conformationally constrained backbones, could lead to compounds with improved potency, selectivity, and pharmacokinetic properties. acs.orgnih.gov The use of flow chemistry and automated synthesis platforms could also accelerate the production of these analogues, facilitating more rapid structure-activity relationship (SAR) studies. nih.gov Research into the copolymerization of functionalized phenyl acrylates could also open up new avenues for material science applications. researchgate.net

Deeper Elucidation of Mechanistic Pathways via Advanced Biophysical Techniques

A thorough understanding of how this compound interacts with its biological targets at a molecular level is critical for rational drug design. Future research should leverage a suite of advanced biophysical techniques to dissect these interactions in detail. nih.govelsevierpure.comresearchgate.net High-resolution structural biology methods, such as X-ray crystallography and cryogenic electron microscopy (cryo-EM), could provide atomic-level snapshots of the compound bound to its target protein(s). This structural information would be invaluable for understanding the key binding interactions and for guiding the design of more potent and selective inhibitors.

In addition to structural methods, techniques that probe the thermodynamics and kinetics of binding are essential. elsevierpure.com Isothermal titration calorimetry (ITC) can be used to determine the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event. researchgate.net Surface plasmon resonance (SPR) can provide real-time kinetic data, including the association (kon) and dissociation (koff) rate constants of the compound-target interaction. springernature.com These biophysical analyses provide a powerful quantitative approach to evaluate the binding modes of drug candidates. nih.gov

Development of High-Throughput Screening Assays for Derivative Libraries

To efficiently explore the chemical space around this compound, the development of robust and sensitive high-throughput screening (HTS) assays is crucial. researchgate.netnih.govacs.org These assays will enable the rapid evaluation of large libraries of derivatives for their activity against the primary biological target(s). A variety of assay formats can be considered, depending on the nature of the target. For enzymatic targets, fluorescence-based assays are a common and effective choice. nih.govacs.org

The implementation of microfluidic-based screening platforms could offer advantages in terms of reduced reagent consumption and faster assay times. rsc.org As new biological targets are identified (as described in section 7.1), corresponding HTS assays will need to be developed and validated. A key consideration in any HTS campaign is the management of false positives, and appropriate counter-screens and hit validation strategies should be incorporated into the screening cascade. acs.org The goal of an HTS campaign is to provide a starting point for medicinal chemistry exploration. researchgate.net

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Furthermore, generative AI models can be used to design entirely new molecular scaffolds that are optimized for binding to a specific target. acs.org These models can learn the key chemical features required for activity and generate novel structures that are synthetically accessible. AI can also be employed to predict pharmacokinetic and toxicological properties, enabling the early identification of compounds with undesirable characteristics. nih.gov By combining the predictive power of AI with the empirical data from HTS and biophysical studies, a more efficient and effective drug discovery pipeline can be established for this class of compounds.

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-(4-(methylsulfonyl)phenyl)acrylate, and how can reaction conditions be optimized?

The compound is typically synthesized via Knoevenagel condensation , where a substituted benzaldehyde derivative reacts with ethyl cyanoacetate or acrylate precursors. Key parameters include:

- Catalyst selection : Use piperidine or ammonium acetate in ethanol under reflux .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance yield compared to ethanol .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity .

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 298 K. Measure bond lengths (e.g., C–C = 1.465–1.512 Å) and torsion angles to confirm stereochemistry .

- Refinement : Software like SHELXL resolves disorder in flexible groups (e.g., ester moieties) with R-factors < 0.06 .

Q. What analytical techniques are critical for purity assessment and functional group identification?

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities at 254 nm .

- FT-IR : Confirm acrylate C=O stretches (~1700 cm⁻¹) and sulfonyl S=O vibrations (~1150 cm⁻¹) .

- NMR : ¹H NMR (CDCl₃) shows characteristic doublets for α,β-unsaturated protons (δ 6.3–7.5 ppm) .

Advanced Research Questions

Q. How can polymorphism in this compound derivatives be systematically analyzed?

- SC-XRD : Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) .

- DSC/TGA : Identify melting points (e.g., 120–150°C) and thermal stability thresholds .

- Computational modeling : Use Mercury CSD to predict packing motifs and lattice energy differences .

Q. What strategies resolve contradictions between computational docking predictions and experimental bioactivity data?

- Docking protocols : AutoDock4 with flexible side chains (e.g., grid spacing = 0.375 Å, Lamarckian GA) improves pose accuracy .

- Validation : Cross-check binding affinities with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

- MD simulations : Run 100 ns trajectories in GROMACS to assess ligand-receptor stability .

Q. How can structure-activity relationships (SARs) guide the design of bioactive derivatives?

- Substituent modification : Replace the methylsulfonyl group with trifluoromethyl (logP optimization) or sulfonamide (hydrogen-bonding enhancement) .

- Bioassays : Test COX-2 inhibition (IC₅₀) or antimicrobial activity (MIC) in vitro .

- QSAR modeling : Use CoMFA/CoMSIA to correlate electronic parameters (Hammett σ) with activity .

Q. What methodologies address discrepancies in spectroscopic or crystallographic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.